2-Furancarbonyl chloride, 3-(chloromethyl)-

Description

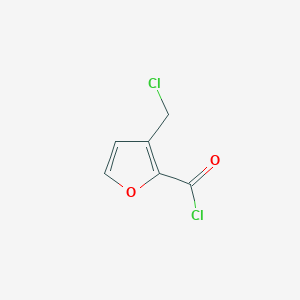

2-Furancarbonyl chloride, 3-(chloromethyl)- is a chlorinated furan derivative featuring a carbonyl chloride group at position 2 and a reactive chloromethyl (-CH₂Cl) substituent at position 3 of the furan ring. The chloromethyl group enhances its reactivity in nucleophilic substitution and alkylation reactions, making it valuable in synthetic chemistry for constructing complex heterocycles or pharmaceuticals .

Structure

3D Structure

Properties

CAS No. |

246178-73-4 |

|---|---|

Molecular Formula |

C6H4Cl2O2 |

Molecular Weight |

179.00 g/mol |

IUPAC Name |

3-(chloromethyl)furan-2-carbonyl chloride |

InChI |

InChI=1S/C6H4Cl2O2/c7-3-4-1-2-10-5(4)6(8)9/h1-2H,3H2 |

InChI Key |

BBZHEHJSAQYKNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1CCl)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Phosgenation of 5-(Chloromethyl)furan-2-carboxylic Acid

One of the most direct and industrially relevant methods involves converting the corresponding carboxylic acid to the acid chloride using phosgene or phosgene equivalents.

- Raw Material: 5-(Chloromethyl)furan-2-carboxylic acid (biomass-derived or synthetic).

- Reagent: Phosgene (COCl2) gas.

- Catalysts: N,N-Dimethylformamide (DMF), benzyltriethylammonium chloride, triethylamine, tri-n-butylamine, di-n-butylamine, pyridine.

- Solvent: The process can be carried out using furoyl chloride as solvent or neat conditions without additional solvents.

- Reaction Conditions:

- Temperature: 40–100 °C (preferably 60–85 °C).

- Reaction time: 1–12 hours.

- Phosgene molar ratio: 1.0–1.5 equivalents relative to acid.

- Catalyst loading: 0.0005–0.005 mass ratio relative to acid.

- Process: Under vacuum distillation (-0.1 to -0.07 MPa), phosgene is passed through a mixture of the acid and catalyst, converting the acid to the acid chloride. The product is distilled off to obtain high purity.

- Yield and Purity: Yields up to 92.2% with purity exceeding 99.9% by HPLC.

- By-products: Hydrogen chloride and carbon dioxide gases, which are absorbed in aqueous or alkaline scrubbers to minimize environmental impact.

- Environmental and Safety Aspects: The method is described as environmentally friendly, with reduced solid waste and high safety due to controlled phosgene handling and tail gas absorption.

| Parameter | Range/Value | Notes |

|---|---|---|

| Temperature | 40–100 °C (opt. 60–85 °C) | Controlled heating |

| Reaction time | 1–12 hours | Dependent on scale and catalyst |

| Phosgene molar ratio | 1.0–1.5 equiv. | Slight excess to drive reaction |

| Catalyst loading | 0.0005–0.005 mass ratio | DMF or amine catalysts |

| Vacuum pressure | -0.1 to -0.07 MPa | For vacuum distillation |

| Product purity | >99.9% | HPLC verified |

| Yield | ~90–92% | High efficiency |

Chloromethylation Followed by Conversion to Acid Chloride

This two-step synthetic route involves:

-

- Starting from furan, electrophilic chloromethylation introduces the chloromethyl group at the 3-position.

- Reagents include chloromethyl methyl ether (MOMCl) or other chloromethylating agents.

- Catalysts such as Lewis acids (e.g., FeCl3) are employed.

- Temperature is carefully controlled (0–5 °C) to minimize side reactions.

- Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used.

- Yields reported in the range of 70–85%.

Conversion of 3-(Chloromethyl)furan-2-carboxylic acid to acid chloride:

- Typically achieved by reaction with thionyl chloride (SOCl2).

- Reaction conditions: 0–20 °C for 1 hour in dichloromethane.

- The reaction mixture is then evaporated under vacuum to isolate the acid chloride.

- Yields around 84% reported.

- The product is a brown oil, purified by vacuum distillation or chromatography if necessary.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chloromethylation | MOMCl, FeCl3, DCM, 0–5 °C | 70–85 | Electrophilic substitution |

| Acid chloride formation | SOCl2, DCM, 0–20 °C, 1 h | ~84 | Direct conversion |

Direct Oxidative Chlorination of Biomass-Derived Precursors

An innovative method involves:

- Using biomass-derived 5-(chloromethyl)furfural (CMF) as starting material.

- Treatment with tert-butyl hypochlorite (prepared from commercial bleach and tert-butanol) converts CMF to 5-(chloromethyl)furan-2-carbonyl chloride.

- This method avoids phosgene and uses milder chlorinating agents.

- Yields up to 85% by ^1H NMR integration.

- The product can be further purified by chromatography.

- This route is promising for sustainable chemical production from renewable resources.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Chlorinating Agent | Catalyst(s) | Yield (%) | Purity (%) | Environmental Impact | Industrial Suitability |

|---|---|---|---|---|---|---|---|

| Phosgenation of acid | 5-(Chloromethyl)furan-2-carboxylic acid | Phosgene (COCl2) | DMF, amines | ~90–92 | >99.9 | Requires phosgene handling; tail gas absorption reduces impact | High, widely used industrially |

| Chloromethylation + SOCl2 | Furan | Chloromethyl methyl ether (MOMCl), SOCl2 | FeCl3 (chloromethylation) | 70–85 (chloromethylation), 84 (acid chloride) | High (after purification) | Moderate; toxic reagents used | Suitable for small scale synthesis |

| Oxidative chlorination of CMF | Biomass-derived 5-(chloromethyl)furfural | tert-Butyl hypochlorite | None or mild catalysts | ~85 | High (chromatography purified) | More sustainable; avoids phosgene | Emerging, sustainable method |

Summary Table of Key Reaction Parameters

| Parameter | Phosgenation Method | Chloromethylation + SOCl2 | Oxidative Chlorination (CMF) |

|---|---|---|---|

| Temperature Range | 40–100 °C | 0–5 °C (chloromethylation), 0–20 °C (SOCl2) | Room temperature |

| Reaction Time | 1–12 hours | ~1 hour (SOCl2 step) | ~24 hours |

| Catalyst | DMF, amines | FeCl3 (chloromethylation) | None or mild |

| Yield | ~90–92% | 70–85% (chloromethylation), 84% (SOCl2) | ~85% |

| Purity | >99.9% (HPLC) | High after purification | High (chromatography) |

| Environmental Impact | Moderate (phosgene handling) | Moderate (toxic reagents) | Low (green chemistry) |

| Industrial Feasibility | High | Moderate | Emerging |

Chemical Reactions Analysis

Types of Reactions

2-Furancarbonyl chloride, 3-(chloromethyl)- undergoes various types of chemical reactions, including:

-

Nucleophilic Substitution: : The carbonyl chloride and chloromethyl groups are highly reactive towards nucleophiles. Common nucleophiles such as amines, alcohols, and thiols can readily react with these groups to form corresponding amides, esters, and thioesters .

-

Oxidation and Reduction: : The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives. These reactions are typically carried out using oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride .

-

Cyclization Reactions: : The compound can participate in cyclization reactions to form various heterocyclic compounds. For example, reaction with hydrazines can lead to the formation of pyrazoles .

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, and primary amines are commonly used under mild conditions (room temperature to 50°C).

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Amides and Esters: From nucleophilic substitution reactions.

Furanones and Tetrahydrofuran Derivatives: From oxidation and reduction reactions.

Pyrazoles and Other Heterocycles: From cyclization reactions.

Scientific Research Applications

2-Furancarbonyl chloride, 3-(chloromethyl)- is a chemical compound with a furan ring structure, a carbonyl chloride group, and a chloromethyl group attached at the 3-position, giving it reactivity and versatility in chemical applications. Its molecular formula is C₆H₄Cl₂O₂, and it has a molecular weight of approximately 179.00 g/mol.

Applications in Medicinal Chemistry

2-Furancarbonyl chloride, 3-(chloromethyl)- serves as an intermediate in the synthesis of pharmaceuticals, especially those targeting bacterial and fungal infections. Derivatives of this compound have demonstrated potential as antimicrobial agents, making it a valuable component in drug development. Moreover, its capacity to modify biomolecules facilitates studies on their structure and function.

2-Furoyl chloride, a related compound, has been used as a chemical intermediate in the synthesis of various pharmaceuticals, including:

- Mometasone furoate, an anti-inflammatory prodrug used in the treatment of skin disorders, hay fever, and asthma .

- Fluticasone furoate

- Diloxanide furoate

- Ceftiofur (Excenel)

- Mirfentanil

- Quinfamide

- Diclofurime

One study reported the preparation of a focused recombinant protein templated dynamic library from the reversible condensation reactions of five aldehydes and d-glucose with acyl hydrazines (benzoyl, isonicotinoyl, 2-furancarbonyl, and 2-thiophenyl) .

Mechanism of Action

The mechanism of action of 2-Furancarbonyl chloride, 3-(chloromethyl)- is primarily based on its reactivity towards nucleophiles. The carbonyl chloride and chloromethyl groups can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This reactivity is exploited in various synthetic applications to modify and functionalize molecules.

Comparison with Similar Compounds

Structural and Physical Properties

A comparison of key structural features and physical properties is summarized below:

Key Observations :

- The chloromethyl group in the target compound increases its reactivity compared to chloro-substituted analogs (e.g., 3-chloro-2-furancarbonyl chloride) .

- Aromatic analogs like 3-(chloromethyl)benzoyl chloride exhibit higher thermal stability due to the benzene ring .

- Thiophene derivatives (e.g., 3-methylthiophene-2-carbonyl chloride) differ in electronic properties due to sulfur’s lower electronegativity compared to furan’s oxygen .

Biological Activity

Introduction

2-Furancarbonyl chloride, 3-(chloromethyl)- is a compound of interest in medicinal chemistry and biological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

| Property | Details |

|---|---|

| CAS Number | 32113-77-2 |

| Molecular Formula | C6H4ClO2 |

| Molecular Weight | 158.55 g/mol |

| IUPAC Name | 3-(Chloromethyl)furan-2-carbonyl chloride |

Antimicrobial Properties

Research indicates that derivatives of 2-furancarbonyl chloride exhibit antimicrobial activity. For instance, studies have shown that compounds with furan rings can inhibit the growth of various bacteria and fungi. A notable study demonstrated that certain furan derivatives displayed significant activity against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL .

Antioxidant Activity

The antioxidant properties of furan derivatives are also noteworthy. Compounds containing furan moieties have been reported to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. A study highlighted that the antioxidant activity of these compounds correlates with their ability to donate hydrogen atoms to free radicals, thereby neutralizing them .

Cytotoxicity Studies

Cytotoxicity assays performed on various cell lines (e.g., HeLa and MCF-7) have indicated that 2-furancarbonyl chloride derivatives can induce apoptosis in cancer cells. The IC50 values for these compounds were found to be in the range of 20-100 µM, suggesting a moderate level of cytotoxicity . Further investigations into the mechanism revealed that these compounds may activate caspase pathways, leading to programmed cell death.

The biological activity of 2-furancarbonyl chloride is attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic attack by cellular nucleophiles, leading to the formation of reactive intermediates that can modify biomolecules.

- Free Radical Scavenging: The furan ring structure allows for the donation of electrons, which helps in scavenging free radicals and reducing oxidative damage.

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University focused on synthesizing various derivatives of 2-furancarbonyl chloride and evaluating their antimicrobial efficacy against clinical isolates. The results indicated that specific modifications to the furan ring enhanced antimicrobial activity significantly.

Evaluation of Antioxidant Properties

Another investigation assessed the antioxidant capacity of synthesized furan derivatives using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The findings revealed a strong correlation between the structural features of the compounds and their antioxidant capabilities, with some derivatives showing up to 85% inhibition at concentrations as low as 50 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.